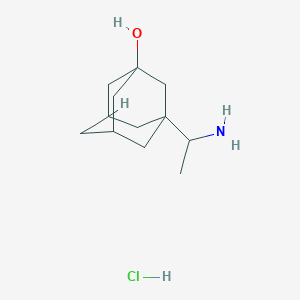

3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Description

BenchChem offers high-quality 3-(1-Aminoethyl)adamantan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminoethyl)adamantan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-aminoethyl)adamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMQOOWYJIKUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-Aminoethyl)adamantan-1-ol hydrochloride basic properties

An In-Depth Technical Guide on the Core Basic Properties of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. It serves as a foundational resource for researchers in medicinal chemistry and pharmacology, detailing the compound's physicochemical characteristics, a plausible synthetic pathway, and robust analytical validation methods. Furthermore, this guide explores the postulated mechanism of action based on established structure-activity relationships for aminoadamantane derivatives, offering insights into its potential as a modulator of the NMDA receptor. The content is structured to provide both theoretical understanding and practical, actionable protocols for laboratory use.

Introduction: The Role of the Adamantane Scaffold in Drug Design

The adamantane nucleus, a perfectly symmetrical and rigid diamondoid hydrocarbon, is a highly valued building block in medicinal chemistry. Its unique three-dimensional and lipophilic nature allows it to anchor pharmacophores into target proteins, often enhancing binding affinity and improving pharmacokinetic properties such as metabolic stability and oral bioavailability. From the pioneering antiviral agent Amantadine to the Alzheimer's medication Memantine, the adamantane scaffold has proven to be a "privileged" structure. This guide focuses on 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a specific derivative that combines the adamantane cage with key functional groups—a primary amine and a hydroxyl group—suggesting potential for neurological applications.

Physicochemical Profile

A precise understanding of the physicochemical properties of a compound is a non-negotiable prerequisite for all subsequent research, from designing in vitro assays to developing a final dosage form.

Chemical Identity and Structure

-

IUPAC Name: 3-(1-aminoethyl)adamantan-1-ol hydrochloride

-

Molecular Formula: C₁₂H₂₂ClNO

-

Molecular Weight: 231.76 g/mol

-

Key Functional Groups:

-

Adamantane Cage: Provides rigidity and lipophilicity.

-

Tertiary Hydroxyl (-OH): A potential hydrogen bond donor/acceptor.

-

Primary Amine (-NH₂): Basic and protonated at physiological pH, making it a key group for ionic interactions with biological targets.

-

Hydrochloride Salt: Enhances aqueous solubility and stability of the solid form.

-

Data Summary Table

The table below consolidates the core properties critical for laboratory handling and experimental design.

| Property | Value / Description | Rationale and Significance for Drug Development |

| Appearance | Expected to be a white to off-white crystalline solid. | Provides a first-pass indication of material purity. |

| Solubility | Expected to be soluble in water and polar solvents (e.g., DMSO, Methanol). | Crucial for the preparation of stock solutions for biological screening and analysis. |

| Melting Point | Typically high for adamantane salts, often >250-300°C (with decomposition). | A high melting point indicates a stable crystal lattice. |

| pKa (Estimated) | ~9.5 - 10.5 for the primary amine (-NH₃⁺). | This value is critical as it confirms the compound will be >99% protonated (cationic) at physiological pH (~7.4), which is essential for its postulated mechanism of action. |

| Stability | Generally stable as a crystalline hydrochloride salt under standard conditions. | Ensures reliability and reproducibility of experimental results over time. |

Synthesis and Quality Control

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a multi-step process that requires careful execution and rigorous analytical oversight to ensure the final product meets the standards required for biological testing.

Plausible Synthetic Pathway

While multiple routes may exist, a logical and common approach would involve the functionalization of a pre-existing adamantane core. The causality behind this specific sequence is to build the required side chain through well-established, high-yielding chemical transformations.

Caption: A logical synthetic route to the target compound with justifications for each step.

A Self-Validating Analytical Workflow

To ensure scientific integrity, a multi-pronged approach to characterization is not optional, but required. Each technique validates the others.

Caption: A mandatory and logical workflow for the analytical validation of the final compound.

Postulated Pharmacological Profile

Primary Hypothesis: Uncompetitive NMDA Receptor Antagonism

The molecular architecture of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride strongly suggests that its primary mechanism of action is likely the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and memory, but also in excitotoxicity.

Mechanistic Rationale: This hypothesis is built on the well-documented pharmacology of Memantine.

-

Voltage-Dependency: The protonated amine cannot enter the NMDA receptor's ion channel unless the channel is first opened by the binding of glutamate and a co-agonist (glycine/D-serine). This is a critical feature, as it means the drug preferentially blocks excessive, pathological channel activity rather than normal physiological neurotransmission.

-

Channel Block: Once inside the open channel, the positively charged amine is thought to bind within the channel pore at or near the magnesium (Mg²⁺) binding site.

-

Bulky Scaffold: The adamantane cage acts as a "plug," physically occluding the channel and preventing the excessive influx of calcium (Ca²⁺) ions that leads to neuronal damage in excitotoxic conditions.

Caption: The postulated mechanism of action via uncompetitive antagonism at the NMDA receptor.

Foundational Experimental Protocols

The following protocols provide a starting point for any researcher beginning to work with this compound.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

-

Objective: To create a standardized, high-concentration stock solution for serial dilution in subsequent experiments.

-

Methodology:

-

Mass Calculation: Calculate the required mass for your desired volume. For 10 mL of a 10 mM solution: Mass (mg) = 10 (mL) * 10 (mmol/L) * 231.76 (g/mol) / 1000 = 23.18 mg.

-

Weighing: Using a calibrated analytical balance, accurately weigh 23.18 mg of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and transfer it to a 15 mL conical tube.

-

Solubilization: Add 9 mL of sterile, nuclease-free water to the tube.

-

Dissolution: Vortex the tube vigorously for 30-60 seconds. If necessary, place the tube in a sonicator bath for 5 minutes to ensure complete dissolution.

-

Volume Adjustment: Carefully add water to bring the final volume to exactly 10.0 mL.

-

Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Aliquot into smaller volumes (e.g., 500 µL) and store at -20°C to maintain stability and prevent contamination.

-

Conclusion and Future Research Directives

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a compound of significant interest due to its structural analogy to proven neurological drugs. The basic properties outlined in this guide provide a solid foundation for its further exploration. The most pressing future work should be directed towards:

-

In Vitro Pharmacological Profiling: Quantitatively determine the binding affinity (Kᵢ) and functional potency (IC₅₀) at human NMDA receptor subtypes using electrophysiology or high-throughput ion flux assays.

-

ADME Profiling: Conduct preliminary in vitro absorption, distribution, metabolism, and excretion studies (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to assess its drug-like properties.

-

Efficacy in Preclinical Models: Evaluate the compound in relevant animal models of neurological disorders, such as models of neuropathic pain, epilepsy, or neurodegeneration.

An In-Depth Technical Guide to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride: Synthesis, Characterization, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in medicinal chemistry, offering a unique rigid, lipophilic scaffold that has been successfully incorporated into a variety of therapeutic agents.[1] Among these, aminoadamantanes have garnered significant attention, with prominent examples including the antiviral drug rimantadine and the anti-diabetic agent vildagliptin. This guide provides a comprehensive technical overview of a specific derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a molecule of interest due to its structural relationship to rimantadine and its potential as a synthon in pharmaceutical development.

This document will delve into the chemical intricacies of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, offering a detailed examination of its structure, a step-by-step synthesis protocol, and a thorough guide to its analytical characterization. Furthermore, we will explore its pharmacological context, particularly its relationship to known antiviral agents and its role as a potential building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Chemical Structure and Properties

3-(1-Aminoethyl)adamantan-1-ol hydrochloride possesses a tricyclic alkane core, characteristic of all adamantanes, which imparts high thermal and chemical stability. The structure is further functionalized with a hydroxyl group at one of the bridgehead carbons (C1) and a 1-aminoethyl group at another tertiary carbon (C3). The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for many pharmaceutical applications.[2]

IUPAC Name: (3-(1-aminoethyl)adamantan-1-yl)ol hydrochloride

Molecular Formula: C₁₂H₂₂ClNO

Molecular Weight: 231.76 g/mol

Below is a two-dimensional representation of the chemical structure of 3-(1-Aminoethyl)adamantan-1-ol.

Caption: 2D structure of 3-(1-Aminoethyl)adamantan-1-ol.

Synthesis Protocol

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be efficiently achieved through the selective hydroxylation of the readily available antiviral drug, 1-(1-adamantyl)ethanamine hydrochloride, commonly known as rimantadine hydrochloride.[3][4] This method offers a direct route to the desired product by functionalizing the adamantane cage at a tertiary carbon position.

Experimental Workflow: Synthesis

Sources

- 1. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Synthesis and antiviral activity of metabolites of rimantadine. | Semantic Scholar [semanticscholar.org]

- 4. op.niscair.res.in [op.niscair.res.in]

The Adamantane Advantage: A Mechanistic Exploration of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride in Neuronal Signaling

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The adamantane scaffold represents a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid three-dimensional structure to a variety of clinically successful therapeutics.[1][2][3] This guide delves into the hypothesized mechanism of action of a lesser-explored derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. Drawing from the well-established pharmacology of related aminoadamantanes such as memantine and amantadine, we propose a primary role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] This document will lay out the scientific basis for this hypothesis, propose a comprehensive suite of in-vitro and in-vivo experiments for its validation, and provide detailed protocols to empower researchers in the exploration of this promising compound.

Introduction: The Enduring Legacy of Adamantane in CNS Drug Discovery

First isolated from crude oil, adamantane's journey into the pharmaceutical realm began with the discovery of the antiviral properties of amantadine.[1][2] Its rigid, diamondoid structure provides a unique scaffold that can be strategically functionalized to interact with biological targets, particularly within the central nervous system (CNS).[1] The inherent lipophilicity of the adamantane cage facilitates passage across the blood-brain barrier, a critical feature for CNS-acting drugs.[1][3]

Clinically relevant adamantane derivatives, including amantadine and memantine, have established a legacy in treating a range of neurological and psychiatric disorders.[4] Memantine, an approved treatment for moderate-to-severe Alzheimer's disease, exerts its therapeutic effect through low-affinity, non-competitive antagonism of the NMDA receptor.[4][5] This mechanism is crucial for its neuroprotective effects, as it modulates pathological glutamatergic overstimulation without disrupting normal synaptic transmission.[5] Given the structural similarities, it is highly probable that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride shares this mode of action.

Hypothesized Mechanism of Action: A Focus on NMDA Receptor Antagonism

We postulate that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride functions as a non-competitive antagonist of the NMDA receptor. This hypothesis is predicated on the extensive body of evidence for other aminoadamantane compounds.[5][6][7] The proposed mechanism involves the binding of the compound within the ion channel of the NMDA receptor, physically occluding the passage of ions and thereby preventing excessive calcium influx that leads to excitotoxicity.

The key structural features supporting this hypothesis are:

-

The Adamantane Cage: Provides the necessary bulk and lipophilicity to access the binding site within the channel pore.[1][3]

-

The Primary Amine: This positively charged group is critical for interacting with the magnesium binding site within the NMDA receptor channel.

The addition of a hydroxyl group at the 3-position and an ethyl spacer for the amino group, as seen in 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, likely modulates the binding affinity and kinetics compared to memantine and amantadine. These modifications could potentially fine-tune the therapeutic window and side-effect profile.

Signaling Pathway Diagram

Caption: Hypothesized blockade of the NMDA receptor ion channel by 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in-vitro characterization to in-vivo efficacy models.

In-Vitro Characterization

Objective: To determine the binding affinity and functional antagonism of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride at the NMDA receptor.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Synaptosomal Membranes: Isolate synaptosomal membranes from rat cortical tissue.

-

Radioligand Incubation: Incubate the membranes with a known NMDA receptor channel blocker radioligand, such as [³H]MK-801.

-

Competitive Binding: Perform competitive binding assays by co-incubating with increasing concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

-

Scintillation Counting: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity.

Experimental Protocol: Electrophysiology (Patch-Clamp)

-

Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells).

-

Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

-

Compound Application: Apply NMDA to elicit a current, and then co-apply with varying concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

-

Data Analysis: Measure the reduction in current amplitude to determine the IC50 (half-maximal inhibitory concentration).

Quantitative Data Summary (Hypothetical)

| Assay | Parameter | 3-(1-Aminoethyl)adamantan-1-ol HCl | Memantine (Reference) |

| Radioligand Binding | Ki (nM) | 150 | 200 |

| Electrophysiology | IC50 (µM) | 1.5 | 2.0 |

In-Vivo Pharmacokinetics and Target Engagement

Objective: To assess the brain penetrance and target engagement of the compound in a living system.

Experimental Protocol: In-Vivo Microdialysis

-

Animal Model: Utilize male Sprague-Dawley rats.

-

Probe Implantation: Surgically implant a microdialysis probe into the hippocampus.

-

Compound Administration: Administer 3-(1-Aminoethyl)adamantan-1-ol hydrochloride via intravenous or intraperitoneal injection.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

LC-MS/MS Analysis: Quantify the concentration of the compound in the dialysate using liquid chromatography-tandem mass spectrometry.

In-Vivo Efficacy Models

Objective: To evaluate the neuroprotective effects of the compound in established animal models of excitotoxicity.

Experimental Protocol: NMDA-Induced Excitotoxicity Model

-

Animal Model: Use C57BL/6 mice.

-

Compound Pre-treatment: Administer 3-(1-Aminoethyl)adamantan-1-ol hydrochloride or vehicle.

-

NMDA Injection: Intracerebroventricularly inject NMDA to induce excitotoxic lesions.

-

Behavioral Assessment: Perform behavioral tests (e.g., locomotor activity, rotarod) to assess functional deficits.

-

Histological Analysis: Perfuse the brains and perform histological staining (e.g., Nissl staining) to quantify neuronal damage.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the mechanistic validation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Conclusion and Future Directions

The structural attributes of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride strongly suggest a mechanism of action centered on non-competitive antagonism of the NMDA receptor. The experimental framework detailed in this guide provides a clear and robust path for the validation of this hypothesis. Successful confirmation of this mechanism would position this compound as a promising candidate for further development in the treatment of neurodegenerative disorders characterized by excitotoxicity. Future research should also explore potential interactions with other CNS targets, as many adamantane derivatives exhibit polypharmacology.[7] A thorough understanding of its complete pharmacological profile will be essential for its successful translation into the clinic.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Use of the Adamantane Structure in Medicinal Chemistry - ResearchG

- The Role of Adamantane Deriv

- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025-10-05).

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic

- Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed.

- Amantadine - Wikipedia.

Sources

- 1. connectsci.au [connectsci.au]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amantadine - Wikipedia [en.wikipedia.org]

A Technical Guide to Adamantane-Based N-Methyl-D-Aspartate (NMDA) Receptor Antagonists: Discovery, Synthesis, and Characterization

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry, leading to the development of drugs for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] This technical guide provides an in-depth analysis of adamantane-based compounds as N-methyl-D-aspartate (NMDA) receptor antagonists. While the specific compound 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not extensively documented in scientific literature, this guide will use it as a focal point to explore the broader class. We will detail the historical context of adamantane-based drugs, propose a detailed synthetic pathway for novel derivatives, outline their presumptive mechanism of action based on well-understood analogs like Memantine, and provide comprehensive protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

First isolated from petroleum in 1933 and synthesized by Prelog in 1941, adamantane's unique properties were not fully leveraged in medicine until the 1960s.[3][4] Its cage-like structure provides a stable, three-dimensional framework that can be precisely functionalized, allowing for effective exploration of drug targets.[1] The incorporation of an adamantyl moiety into a drug candidate can enhance lipophilicity, improve pharmacokinetic properties, and provide a "lipophilic bullet" to engage with binding sites on target proteins.[5]

The first major breakthrough was Amantadine (1-aminoadamantane), initially approved as an antiviral agent for Influenza A in 1966 and later serendipitously found to have anti-Parkinsonian effects.[6][7] This discovery paved the way for the development of Memantine (1-amino-3,5-dimethyladamantane), a moderate-affinity, non-competitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[8][9] These successes have cemented adamantane's role as a cornerstone for the design of neuromodulatory agents.

The compound of interest, 3-(1-Aminoethyl)adamantan-1-ol, represents a logical extension of this chemical class. It combines the core adamantane cage with a hydroxyl group and an aminoethyl side chain. These modifications could potentially alter binding affinity, selectivity, and pharmacokinetic profiles compared to existing drugs, making it a subject worthy of investigation.

Discovery and Historical Context of Adamantane-Based Neuromodulators

The journey of adamantane derivatives from an antiviral to a neurological therapeutic platform was largely accidental.

-

Amantadine: Its utility in Parkinson's disease was discovered when a patient taking the drug for influenza reported a significant improvement in her Parkinsonian symptoms.[7] While its mechanism is complex, it is known to be a weak NMDA receptor antagonist, increase dopamine release, and block dopamine reuptake.[6]

-

Memantine: Developed by Merz Pharmaceuticals, Memantine was patented in 1966 and was initially investigated for a variety of CNS conditions.[8][10] Its function as an NMDA receptor antagonist was not fully elucidated until 1989, well after clinical trials had begun.[10] It represents a more refined approach, acting as a fast, uncompetitive channel blocker that preferentially inhibits the excessive, pathological activation of NMDA receptors seen in Alzheimer's disease, while sparing normal synaptic function.[11]

The development trajectory of these drugs underscores a key principle in adamantane chemistry: the amine-functionalized cage is a highly effective pharmacophore for interacting with the ion channel of the NMDA receptor.

Proposed Synthesis and Characterization

While a specific, documented synthesis for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is scarce, a plausible multi-step pathway can be designed based on established adamantane chemistry. A 2015 paper describes a method for the selective hydroxylation of a related compound, Rimantadine (1-(1-adamantyl)ethanamine), to produce the target molecule.[12][13]

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available drug, Rimantadine, and introduces a hydroxyl group at the C3 position.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-(1-Aminoethyl)adamantan-1-ol hydrochloride from 1-(1-adamantyl)ethanamine hydrochloride (Rimantadine HCl).

Materials:

-

1-(1-Adamantyl)ethanamine hydrochloride (Rimantadine HCl)

-

Tungsten hexacarbonyl (W(CO)₆)

-

Pyridine

-

Bromotrichloromethane (CBrCl₃)

-

Deionized Water

-

Diethyl ether

-

Hydrochloric acid (ethereal solution)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(1-adamantyl)ethanamine hydrochloride in a mixture of deionized water and bromotrichloromethane.

-

Catalyst Addition: Add tungsten hexacarbonyl (W(CO)₆) as the catalyst and pyridine as an activator to the solution.[12] The tungsten complex, activated by pyridine, facilitates the selective hydroxylation at a tertiary carbon of the adamantane cage.[12][13]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)adamantan-1-ol. Purify the crude product using column chromatography.

-

Salt Formation: Dissolve the purified free base in diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in ether dropwise with stirring.

-

Isolation: Collect the resulting precipitate (3-(1-Aminoethyl)adamantan-1-ol hydrochloride) by filtration, wash with cold ether, and dry under vacuum.

Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and amine (-NH₂) groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Pharmacological Profile and Presumptive Mechanism of Action

Given its structural similarity to Memantine, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is hypothesized to function as a non-competitive NMDA receptor antagonist.

The NMDA Receptor and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[14] However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a neurotoxic cascade known as excitotoxicity, which is implicated in neurodegenerative diseases like Alzheimer's.[11]

Mechanism of Action: Uncompetitive Channel Block

Adamantane-based antagonists like Memantine act as uncompetitive, open-channel blockers.[11][15] They enter the ion channel when it is opened by the binding of glutamate and glycine and physically occlude the pore, preventing Ca²⁺ influx.

Key Characteristics:

-

Voltage-Dependency: The positively charged amine group is drawn into the channel by the negative membrane potential, and this block is relieved upon depolarization.

-

Moderate Affinity and Fast Kinetics: Unlike high-affinity blockers (e.g., MK-801), Memantine's moderate affinity and fast on/off rates mean it primarily blocks the sustained, pathological receptor activation while allowing transient, physiological signaling to proceed.[11]

The presence of the aminoethyl group and the hydroxyl group on 3-(1-Aminoethyl)adamantan-1-ol could modulate these properties. The hydroxyl group may form additional hydrogen bonds within the channel, potentially altering residence time and affinity.

Caption: Proposed mechanism of action via open-channel block of the NMDA receptor.

Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action, a series of standard pharmacological assays are required.

Protocol 1: [³H]MK-801 Radioligand Binding Assay

Objective: To determine the affinity of the test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[14]

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in a Tris-HCl buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous glutamate.

-

Assay: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 (a high-affinity radiolabeled channel blocker) and varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of [³H]MK-801 binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the functional inhibition of NMDA receptor currents and determine the voltage dependency and kinetics of the block.[15]

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).

-

Recording: Establish a whole-cell patch-clamp configuration. Apply NMDA and glycine to evoke an inward current.

-

Compound Application: Perfuse the test compound onto the cell and measure the reduction in the NMDA-evoked current.

-

Voltage Protocol: Hold the cell at different membrane potentials (e.g., -60 mV to +40 mV) to assess the voltage-dependence of the block. A stronger block at more negative potentials is characteristic of open-channel blockers.

-

Analysis: Quantify the IC₅₀ for current inhibition and analyze the kinetics of the block and unblock rates.

| Parameter | Expected Outcome for an Effective Antagonist | Rationale |

| Binding Affinity (Ki) | Low micromolar range | Indicates potent interaction with the channel binding site. |

| Functional Inhibition (IC₅₀) | Low micromolar range | Confirms the compound effectively blocks receptor function. |

| Voltage Dependency | Increased block at hyperpolarized potentials | Characteristic of open-channel blockers that are driven into the pore by the electric field.[15] |

| Use-Dependency | Block requires channel activation | The antagonist can only access its binding site when the channel is open. |

Future Directions and Applications

The development of novel adamantane derivatives like 3-(1-Aminoethyl)adamantan-1-ol hydrochloride holds potential for treating a spectrum of neurological and psychiatric conditions where NMDA receptor hyperexcitability is a factor. Beyond Alzheimer's disease, potential applications include Parkinson's disease, neuropathic pain, and depression. Future research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity for different NMDA receptor subtypes (e.g., GluN2B-specific), and pharmacokinetic profiles to minimize side effects and improve therapeutic efficacy.[16][17]

Conclusion

While direct historical and discovery data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is limited, its structure firmly places it within the important class of adamantane-based NMDA receptor antagonists. By leveraging the extensive knowledge gained from the development of Amantadine and Memantine, we can propose robust synthetic and characterization protocols to fully evaluate its therapeutic potential. The principles and methodologies outlined in this guide provide a comprehensive framework for researchers to investigate this and other novel adamantane derivatives, continuing the legacy of this remarkable scaffold in the quest for new treatments for debilitating neurological disorders.

References

- Wikipedia. Adamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkk768p_lkgKnMvhgZ4spfKRyAR6tDEtvKmfHUeTF2rclusydIHC6PsDYPNMUH4xBU4Yp7JBbzIcOh7zu51tHdZE6Cdcep6Vl1o8BtPkO3Pp2r6a__kpKNKjUFXlLu3n5BtYQ=]

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtVc6BFDDntvH8uiXS7b4ptT04LYXItnH-lkg5N8ZRCBkmHbCmEh20GreJSvxB04lYocUIm0-277I4JMcv9OxC6YOdAYBGumplX9XeAS9EebAzpGdUj30bX1ufyO0rUMB1Jo94uhfTHz5dlFDW6-T_Mj-NfDzr]

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkVzzFOM5oCqUd1T8pPdL0e2QT13HYwLKD-ENoXwsPldEpnnaErJPZOVrz1IGOUSkN98DQEgVnluv52NtTA5LPZh-hnLJ1WAsdn9_XP4XAcdMAbfGdYuXIe04wSmm4eAsU8QOOiMfX20mFCNMFJxaLIg==]

- MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuMcrVMLmar4YsAWGW0nwy8bJJeLsfXkg8C_Va-S9v3TfC4ZHcNUmc3-2zZ3zRBWDTZi3NqforbYsH1hcccFhs-pzVlWgYYE3DYvqjm7Xo3DsO2cIb6cE5Ek9pUH0Z49n6Q==]

- PubMed Central (PMC). (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG524C1AiNsW4MD1AhBZ8rk_ofk_ZFUv-A3jx2eI7NbSpziqW9H8Z5e6ARDRbqX6K9L4K2rh5UIoRxCwziBW5A6bLA1MRYiDFiREjfdmYHFW97Zibzi9x5QK6nWNCI_xpSutBArWv8lH-A8qr0=]

- Benchchem. The Structure-Activity Relationship of (Rac)-NMDA Receptor Antagonist 1: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdED2aQwXREaLnbegT_bFeVrIEhFrxVQceReoIGAEStoxGDRVSO5VgJfFdUkk6geDdbk167wc0Vz4Vgc97ufyXEdv9A3I3JM9s7rx1L3iSH7Rdq6CsG6jn7qJFGPGCl6TsXl71gix8FhmxYMQEwnvi5iay2sftg5CYVUDIz1m63ThkL0D4VikGdhQJ3NqXiOcId1qjHaA9X-duldTulkGwXinbP2z39g3nRlbWhKrZqlPROOY=]

- Semantic Scholar. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbG5cotAoIzCXCM4Pa9PzSQ6z5e-z9N7bqDzcSXid8StVdhOpPWch18MpGaWLeCZgEezYrDiPMnztHWKGlp8QAJf3qtT2paYa3cD1ADZmFBz2CagG8KMW_kY8eddQDjj07NYV_H_Lk8Ez9HUxkC95OmJs1DoqhCsOWGJudKlAiakO3ZUdKhdzy6oJ1fR5HdN1b5Bag8ItIIVE8j7SsTEprVrx_x7xrULxSD_pHWXt4JSYjGUZmYggBKn-wInDX-MGDGioZQWf30feFcywifNjLOkeEUg==]

- Wikipedia. Amantadine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKKqiKWI0a_faZ-Wmq839CK-HSuzTM9LH6YPonJPZg0dJepJLTHhT6YpR8H3J7xMwNOgd2RU5WzhjJn_Pp_-nGs6T90LuMcTG05vOYEePZOHp-7FL_aKmXgiqa87yPNq1XXiE=]

- ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCywQaaAO5-uDQsroD1mOnZKYmEP0xxhPBwa_6hwuHdYl7fWSkeUy71hsY1acYGHa7g7_NAPNU9V43LyrwcYEFT5TiMzkSrOTNCph7heBFNBYR1JbOXiGJ-VHbhtTyZhe5eeZxGskyrv1xki6kXolDndoObfobsvepENLPX2La8F_4ocHMXiEdeiKZGI5CZW1vCvb08iWtATBQ6ABl91ElQ3_dhLzQ_OPOnDZZklVL5TmH0G149jkS3JPujx2lH9cR1AntFOoY2PDqFn6-EJeRC6kIPhN5V9D9lm45wFg=]

- Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW-FUA8ih55JrYOWZqgJWJaHF7C5ORPjMcwTYF8EQ48jVxFPvjbZzuRJh_WkDrJ7B2sITE0KzhUUHnImE0qtCP9I6lDOULRZwLUjcCR5vYRiDuS8_eigo-0nNl8L-DMEPJwgIAikPMSNHgrAnNtTLTA8Ul8q0=]

- PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4D3wIMmicrmSznei0XQlX_me2h3ARzmkh0Ka0QNuT1DV6UzYmfdytUFaoosk7n16H1advJM9_NCYqea-dWJion_Ouq4fdkFaY6XMtGJ8ZgtDKARj37AQKZRSGanpa0JYw9mOr]

- ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ivaj025gwMObkISIKNreBK71taF1AhsNh9njXwk0x1PBkXJMITlfu1CxADl_miDkXsMCDgZ7-LCA0UyAbVW75BytnTPycNWVupGHtDeROJjcg0m7m138GZ74siKf35Y1MY9V3qKfYYT-ZyI=]

- ACS Publications. Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6HAzoTPLdhoIEcmuN-I1aiO9m5mF90AT13_fOYi3ULZqbq8wbdYAq4j84Dvt2nN7aOOoujhUwGnTFD53GtkRVK3BpdUxdxGNWMSChq9epgjLs1m7s-D60Ch8WxEpcb5OyDCftx8]

- PubMed Central (PMC). (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENW3NJ_pJHcBhbN8AKJpEYOPq4CaBcvlfN5eshevDS3sKA_A3vxeVrJmvRdv8ZoqO-SGdmGG7asWnANm-Edq596CIfKCdWjKsSHKABbEmjyF406tRAJkU4F0Y7UT7zsHsPfUfi0TqEp9TVrQQ=]

- PubMed Central (PMC). (2023). Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhIO-7_QdaRxpgq3r3Lri-F5qHqhfpJvZp0ORn1-SnOxeXPv7fsJ6Qc9mqur2qAYScXsvQ__gbcmvo0BWdLMR4IloOE33aYa63wuS1p4-UnL4nhHpqZeodfAMDvu_kV-yN4tTDlWQwNSkOTjAj]

- MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [URL: https://vertexaisearch.cloud.google.

- Power. Memantine vs Amantadine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptAQLLqsbyAXpB8jjREQMuTL2x7ZunSNLrjra4CIMxF_oNM4_iLcGhrBjCTjdJTNe_htrCfiREjbWmPSMnHhnkXrlF-mGNbejtBdzlzMj5DLRmX6a7jNtwJy3OmfvnDkJNB_35vOBWW7aKDgA1-BK-yIg18vGNkA=]

- Wikipedia. Memantine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHyOfOvx5iCIVI1iM2qWzUZw94ABq5ybk-IgD9kxzLZwhgr3utyG5YeNjep0xjFrKexagy9RZTeRp_fopLqVkdv3Dn9ELDxaHgmpQtIgWBqIDu3Nm6Mdg_NRg4s-MSXs9VQ==]

- Google Patents. (2002). Synthesis of memantine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Un5OvhiUKM3tImvjBgv6ePHQSAogAyMYGLFTxAlqhFL7KouA7ElE5P2ZTJIKZ29FwuOZWXM5HrocGt4dvwCmqSxeGL-2exUuRk9tL0yaOfyoSnlOMtd1_XyUGxIWWZwFhrvNRa3SUzG2]

- ResearchGate. (2024). (PDF) Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzjqsk44MjBEAQ4EvZ0YyW6PYJedjngOIMVhe3yuwvFQ_jrNRNWASaO1GbIKNIeSHhsy3E10DuuyCf0R3NHqgri_64_bcTE0zP2j5r56McuoFrNgjrpmd6YxyuEnW4g68iAvx6MNBgxJn-nqm384AZuPkD8gTn4cXCRHCt4ON4XjpZLqoEuTs55dJxlQSuZii-S-gYncp0_SMKGpgdNfK50U0UB8FZArAAK6BqHUbIDiiQcRLsLKleAHnQwI4JASIGaQJ4jdHCFut]

- Ningbo Inno Pharmchem Co., Ltd. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStaGfzDo05dS1IC2Wdsf2xnYBvhfUENoW24XBxxnHRSMq8xof5m6noZI9gGLb_87HL0Hmg8_E8zmVt6IEJu6yBgCDVDyQNmOVQjEx0T9Ce79P0ccV6vypQBDlEYcCfRHm3N9p6S-g6wxMtMaR2o0WwQ2ChbNWiPf_sj3isBlrlziHvdM9WSNqDm5dYOGHq4xb_TDlfZ885HP8dLsGS2eb9DGSj_9NOIfjMJANcmMqALnuVqzCcJPCjz7Iy5r2WzNeVHW18s5XmYmZRpmLK4yLNtdIWhR0Il0Q78-s3w==]

- BOC Sciences. 3-Amino-1-Adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0c_wCaQ3wzhoJQ_AMbqE0CL8MwwjPoFFZ6DBda-2l26MjswVoZOtGzCVyxt3cVKy_Tds1xml6lsDKCdUt5hl0yjOJFYlPdFxNUuEVnDL2M4eljadnBStGROmfPbVxmADGVlxFuGGS5WjqjZsC]

- PubMed Central (PMC). (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXV7njKeqSxAEXWZa1sY9qzJBvKxspzx9nUbOzF5RCGxd_GuBJT8sPIuWArrCeJyYFByU3vHyUZ03w3kDqDaJFb2B7071gpyLSMRMBSnfEnopk26FTfitY-bM0p-8JOgRXTMtouxrYigkpAQ4=]

- PubMed Central (PMC). (2023). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVustKKaONpUC0FkFRdrF_uqGLKQcYNtyD5zi2aGjDTLrABXdU_RCBcmD1m1n3E-iJ6ZL0Z3Ob1qYlQePw6GhrZppf9S0eTUdPmt35Ths9eIAyf5iPXcW1k8Xe8YHIsE2TLCvh79xiVegucK4=]

- PubMed Central (PMC). (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimrO9dPD5rO7HG1DASX0vxU5nBRpG4bQhKkWpcSFpcHH5ZdSdfiW59MnZsKDcZaYgaTYyYD2rED43N0QiCvxTgbYnr0Y2D1syfOfCZSQ6rRKCr4FMO-ZiBSWuqKvWzjGfCCdWg4TOVuDJ6Zw=]

- Google Patents. (2012). Method for synthesizing 3-amino-1-adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdi_DxrQNpLPNpgI8rj8m0G5agmtl_Mu5nWj6v2JBZOPbg8_Lomo86rskjny2zW53UKJdmi-7LoI8u7VW_SNUkpzpIRcYXTEjSka1pbPwjhqI_Ff-C9XQ7FdbkG7dtRSQpAeO88_v6y9k_tmo=]

- MDPI. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWs8TrTOLq1PMbpARlhRMGprP3cIljmHda2uDJBD8i5NcrwXMOfgOz2kit4YmOyIAp3Gw65-XOpVVz38NiqixzFy2aId0E1RNwxqNuYInuX4hToETGhpgNd_dV2id2Qiwi8Q==]

- Figshare. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfc9GcQKVoTtxcnp7W787RnaxQ6O7n1TKD69TYhMij-mA50401eC6h4mUmQIJm2CZbeUPzKrDT-jM2iBytF7CmR_FzqOqjEZ2I_-SkL7QM2g_qo5a9ygfz0aaxozhsHfG-secQypn8E6J91XC5dhYKoMuABjAZbM5wS311M21C2a-C22xMi58aEOdeQPjpSfZsV2VUIwdQYFgs3dmzm_255cZN-UCMxJOUIiRLOwSblBpdBgyPrPV3LUdKgBNX7qKha9S0JXzMXJTcsjdMvlqQzJN]

- DrugBank Online. 3-Amino-1-Adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDEqFRa2qUqwecVCchRz8BRyiRZksoOvq0XtaJt3w1sTh988YBio4YfVg4VWRH9qiMFeiE3QohkFeVqqmVt_KdOhHbaoehxsom3lkkBQ36QfuB4a7IFe8nmfg1TbSOYg5Td9wXdp97m7AGEb388i7hPqPUfKJbuL6Pv9JNSakaJv-hcCXp6w==]

- PubMed Central (PMC). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpGzz6hklPvMEEBNTA7gNc6DN5pgg5rmRVqS3-xU81ErnoCpTdL--KIIO0qu3o7glvg7xmWP6EqOGzHQYmC6yF7tU61CUDrff_tV5983V4P7m0BLe6pay61NUwXUsvanxTJ1BLba4Wf3qWp5cM]

- ChemicalBook. (2025). 3-Amino-1-adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEtXFS5rb9q-Hjz-PnvzBlNxo8-Bg7SU_cmUT5n59d36sKUr4r0Zc6PJA39q1DdqMxG118eLgWZRE-LU7olmzGst-keAGhOqvW19KVxinBmMG76bMmo2QSlXj30OOSmty6Q-6QCliabzIYFiD_uPHThlR-V-aYQ31dTXwk36hGBw==]

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Diabetes Management: Understanding 3-Amino-1-Adamantanol's Role. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpq4sAwNjFJOKGHDI8kTyGsl-rb6VMhDIcWZWYX1HFZRZbUoRx4WtgmtBdIfWJgCaS9SfmRhA7OMfUt7Clrs5x-e93wU94RkkN8ASn2E80ZyA3mbrM1KmliHelXSG7v5lt67GBNbG6wg4YSrqI5gu6-ZXthfBib63eOJY8HhkCPns3Qf0HsU7-tONR1dHRwy48HJVP1ntsTcfcieM0w1QjtfaquynEPg3iQZTFX8OJn4ULTHJsG67HHAmCJ3Sw5wfXO9MNmK1z5W1V]

Sources

- 1. connectsci.au [connectsci.au]

- 2. jchr.org [jchr.org]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amantadine - Wikipedia [en.wikipedia.org]

- 7. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Memantine vs Amantadine | Power [withpower.com]

- 10. Memantine - Wikipedia [en.wikipedia.org]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Adamantane Landscape

The adamantane scaffold, a rigid, tricyclic hydrocarbon, serves as a cornerstone in medicinal chemistry, lending its unique lipophilic and steric properties to a variety of therapeutic agents.[1][2] Its derivatives have found success as antiviral and neuroprotective drugs.[3][4] This guide focuses on a specific, lesser-documented derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. While a dedicated CAS (Chemical Abstracts Service) number for this specific salt is not readily found in public databases, its core structure is a hydroxylated metabolite of the known antiviral drug, rimantadine.[5][6][7][8]

For reference, the closely related parent compound, 3-Amino-1-adamantanol, has a CAS number of 702-82-9, and its hydrochloride salt is registered under CAS number 6240-03-5.[9][10][11][12][13] This guide will synthesize available data on the synthesis of the core molecule and extrapolate its potential properties and applications based on the well-documented pharmacology of its structural analogs.

Synthesis and Chemical Architecture

The primary route to obtaining 3-(1-Aminoethyl)adamantan-1-ol is through the selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride, commercially known as rimantadine.[7][8] This process introduces a hydroxyl group at the 3-position of the adamantane cage, a key modification that can alter the compound's polarity, metabolic stability, and interaction with biological targets.

A documented laboratory-scale synthesis involves the use of a H₂O-CBrCl₃ system in the presence of a tungsten hexacarbonyl catalyst activated by pyridine.[7][8] This method allows for the targeted hydroxylation of the adamantane nucleus.

Proposed Synthetic Workflow

Below is a generalized, step-by-step protocol for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol from rimantadine hydrochloride, based on established adamantane chemistry.

Protocol 1: Hydroxylation of Rimantadine Hydrochloride

-

Reaction Setup: In a three-necked flask equipped with a condenser and magnetic stirrer, dissolve 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) in a mixture of water and bromotrichloromethane (CBrCl₃).

-

Catalyst Addition: Introduce tungsten hexacarbonyl (W(CO)₆) and pyridine to the reaction mixture. The pyridine acts as an activator for the catalyst.

-

Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, until precipitation is complete.

-

Final Product: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Diagram 1: Synthesis Pathway of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Caption: Synthesis of the title compound from rimantadine.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be inferred from its structure and comparison with related compounds. The introduction of a hydroxyl group is expected to increase its polarity and water solubility compared to rimantadine.

| Property | 3-Amino-1-adamantanol[9][10][11][12][13] | 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride[1] |

| CAS Number | 702-82-9 | 356572-08-2 |

| Molecular Formula | C₁₀H₁₇NO | C₁₂H₂₂ClNO |

| Molecular Weight | 167.25 g/mol | 231.76 g/mol |

| Appearance | White to off-white crystalline powder | Not specified |

| Melting Point | 265 °C (decomposes) | Not specified |

Potential Therapeutic Applications

The therapeutic potential of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is likely to be in the realms of antiviral and neurological disorders, given its structural relationship to established drugs.

Antiviral Activity

As a hydroxylated metabolite of rimantadine, the compound is expected to exhibit activity against influenza A virus.[5][6] The parent drug, rimantadine, functions by inhibiting the M2 proton channel of the virus, which is crucial for viral uncoating and replication.[14] Studies on rimantadine metabolites have shown that while they retain inhibitory activity against wild-type influenza A viruses, their potency can be modest.[5][6] It is also important to note that resistance to adamantane-based antivirals is now widespread, which may limit the clinical utility of new derivatives for this indication.[14]

Neurological Disorders: NMDA Receptor Antagonism

Adamantane derivatives are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][15][16] Memantine (1-amino-3,5-dimethyladamantane), for instance, is a clinically approved drug for the treatment of Alzheimer's disease.[3] Its therapeutic effect is attributed to its uncompetitive, moderate-affinity antagonism of NMDA receptors, which helps to mitigate the excitotoxic effects of excessive glutamate stimulation without interfering with normal synaptic function.[16]

Given the presence of the aminoadamantane core, it is plausible that 3-(1-Aminoethyl)adamantan-1-ol could also function as an NMDA receptor antagonist.[17] The specific substitutions on the adamantane cage would modulate its binding affinity and kinetics at the receptor channel.

Diagram 2: Potential Mechanism of Action in Neurological Disorders

Caption: Hypothesized neuroprotective action via NMDA receptor blockade.

Future Directions and Conclusion

3-(1-Aminoethyl)adamantan-1-ol hydrochloride represents an interesting, yet underexplored, adamantane derivative. While its primary significance may lie in being a metabolite of rimantadine, its potential as a standalone therapeutic agent, particularly in the context of neurological disorders, warrants further investigation. Future research should focus on a definitive synthesis and characterization of the compound, followed by in vitro and in vivo studies to elucidate its pharmacological profile. Specifically, its activity as an NMDA receptor antagonist and its potential neuroprotective effects should be a primary area of inquiry. The rich history of adamantane derivatives in drug discovery suggests that even subtle structural modifications can lead to significant changes in biological activity, making 3-(1-Aminoethyl)adamantan-1-ol a compelling candidate for further research and development.[2][4]

References

- 3-Amino-1-Adamantanol. (n.d.).

- Synthesis and antiviral activity of metabolites of rimantadine. (1990). Journal of Medicinal Chemistry. [PubMed]

- 3-Amino-1-adamantanol | CAS 702-82-9. (n.d.). Santa Cruz Biotechnology.

- Synthesis and antiviral activity of metabolites of rimantadine. (1990). Semantic Scholar.

- Amantadine. (n.d.). In Wikipedia.

- 3-Amino-1-adamantanol | 702-82-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). MDPI.

- CAS No : 702-82-9 | Product Name : 3-Amino-1-adamantanol (BSC). (n.d.).

- Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. (2004). NeuroRx. [NIH]

- 3-Amino-1-adamantanol, 96% 5 g. (n.d.). Thermo Fisher Scientific.

- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.

- Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (2012).

- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Semantic Scholar.

- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015).

- Synthesis and antiviral activity of metabolites of rimantadine. (1990).

- Rimantadine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [NCBI Bookshelf]

- Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. (n.d.). A chemical company's technical article.

- Synthesis and antiviral activity of metabolites of rimantadine. (1990). Journal of Medicinal Chemistry.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.

- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. (2024). Journal of Chemical Technology and Metallurgy.

- Structures of amantadine (I), rimantadine (II), and aminoadamantane... (n.d.).

- Method for synthesizing 3-amino-1-adamantanol. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antiviral activity of metabolites of rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of metabolites of rimantadine. | Semantic Scholar [semanticscholar.org]

- 7. [PDF] Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-1-Adamantanol [kaimosi.com]

- 10. scbt.com [scbt.com]

- 11. 3-Amino-1-adamantanol | 702-82-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 3-Amino-1-adamantanol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride and its Congeners: Synthesis, Properties, and Pharmaceutical Applications

This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a derivative of the antiviral drug rimantadine. Due to the limited publicly available data on this specific molecule, this guide extends its scope to include a detailed examination of the closely related and pharmaceutically significant compound, 3-amino-1-adamantanol. By presenting a thorough analysis of this well-characterized analogue, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights applicable to the broader class of 3-hydroxy adamantane derivatives.

Introduction to Adamantane Derivatives in Medicinal Chemistry

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic and metabolically stable properties.[1] The incorporation of the adamantyl moiety into drug candidates can enhance their pharmacokinetic and pharmacodynamic profiles. Prominent examples of adamantane-based drugs include amantadine and rimantadine, both of which have been used as antiviral agents. This guide focuses on hydroxylated derivatives of these compounds, which can emerge as metabolites or be synthesized as novel pharmaceutical intermediates.

Physicochemical Properties

A foundational aspect of drug development and chemical synthesis is the thorough characterization of a compound's physicochemical properties. These parameters influence its behavior in biological systems and dictate the methodologies for its handling and formulation.

3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Detailed experimental data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not extensively reported in the literature. However, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ClNO | Internal Calculation |

| Molecular Weight | 231.76 g/mol | [2] |

3-Amino-1-adamantanol: A Well-Characterized Analogue

In contrast, 3-amino-1-adamantanol is a widely studied intermediate, primarily due to its role in the synthesis of the anti-diabetic drug, Vildagliptin.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | [4] |

| Molecular Weight | 167.25 g/mol | [4] |

| Appearance | White solid | [3] |

| Melting Point | 265 °C (decomposes) | [3][4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

Synthesis of 3-Hydroxy Adamantane Derivatives

The introduction of a hydroxyl group at the 3-position of the adamantane cage is a key synthetic challenge. Various methods have been developed, primarily focusing on the selective oxidation of a C-H bond.

Synthesis of 3-(1-Aminoethyl)adamantan-1-ol from Rimantadine

A documented procedure for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol involves the selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).[5][6] This process utilizes a system of H₂O-CBrCl₃ in the presence of a tungsten hexacarbonyl catalyst activated by pyridine.[5][6]

Caption: Synthesis of 3-(1-Aminoethyl)adamantan-1-ol.

Established Synthesis Protocols for 3-Amino-1-adamantanol

Multiple synthetic routes to 3-amino-1-adamantanol have been reported in the literature and patents, reflecting its industrial importance.

A common industrial method involves the nitration of amantadine hydrochloride followed by hydrolysis.[7][8]

Experimental Protocol:

-

Nitration: Amantadine hydrochloride is added in portions to a nitrating agent (a mixture of nitric acid and sulfuric acid). The reaction is typically carried out at low temperatures (ice-water bath) initially and then allowed to proceed at room temperature.[7]

-

Quenching: The reaction mixture is then carefully poured into ice water.[7]

-

Hydrolysis and Neutralization: A strong base, such as potassium hydroxide or sodium hydroxide, is added to the solution to induce hydrolysis and adjust the pH to 10-12.[7]

-

Extraction and Purification: The product is extracted with an organic solvent like dichloromethane, dried, and purified by recrystallization from a suitable solvent such as ethyl acetate to yield 3-amino-1-adamantanol as a white solid.[7]

Caption: Workflow for the synthesis of 3-Amino-1-adamantanol.

Analytical Characterization

The structural elucidation and purity assessment of adamantane derivatives are crucial for their use in research and pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-amino-1-adamantanol shows characteristic peaks for the N-H and O-H stretching vibrations. A published spectrum displays peaks at 3314, 2886, 1457, 1354, 1034, and 945 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum of 3-amino-1-adamantanol shows a molecular ion peak (M⁺) at m/z 168, along with characteristic fragmentation patterns.[3]

Chromatographic Methods

Gas chromatography (GC) is a suitable technique for the analysis of volatile adamantane derivatives. A method for the determination of 3-amino-1-adamantanol in vildagliptin has been developed using a capillary column with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase and a hydrogen flame ionization detector (FID).

Biological Activity and Applications

The biological activity of adamantane derivatives is a key driver for their development.

Potential Antiviral Activity of 3-(1-Aminoethyl)adamantan-1-ol

As a hydroxylated metabolite of rimantadine, 3-(1-Aminoethyl)adamantan-1-ol has been investigated for its antiviral properties. Studies have shown that the 3-hydroxy metabolite of rimantadine exhibits modest inhibitory activity against wild-type influenza A viruses (H3N2 and H1N1).[6]

3-Amino-1-adamantanol as a Key Pharmaceutical Intermediate

The primary application of 3-amino-1-adamantanol is as a crucial building block in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The rigid adamantane structure is a key feature of the Vildagliptin molecule.

Caption: Role of 3-Amino-1-adamantanol in Vildagliptin synthesis.

Conclusion

While specific, in-depth data on 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is limited, its structural relationship to rimantadine and other 3-hydroxy adamantane derivatives allows for informed postulations regarding its synthesis and potential biological activity. The comprehensive analysis of the closely related compound, 3-amino-1-adamantanol, provides a valuable framework for researchers and drug development professionals working with this class of molecules. The established synthetic routes, analytical methods, and the significant role of 3-amino-1-adamantanol as a pharmaceutical intermediate underscore the continued importance of adamantane chemistry in the quest for novel therapeutics. Further research into the specific properties and applications of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is warranted to fully elucidate its potential.

References

-

Semantic Scholar. (2015, February 15). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

-

ResearchGate. (2015, January). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

- Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

- Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.

- Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.

-

Molbase. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]

-

ResearchGate. (2013, June). Biological activity of adamantane analogues. Retrieved from [Link]

- Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.

- Google Patents. (n.d.). CN109824524A - Process for preparing 3-amino-1-adamantanol.

- Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 3. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 4. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 8. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

A Technical Guide to the Solubility Profiling of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride (CAS: 128487-57-0). The document is structured to empower researchers, scientists, and drug development professionals with both the theoretical knowledge and practical methodologies required for a thorough solubility assessment. We delve into the distinct structural contributions of the adamantane cage, the polar functional groups, and the hydrochloride salt to the compound's overall physicochemical behavior. This guide presents detailed, field-proven protocols for both equilibrium (thermodynamic) and kinetic solubility assays, explaining the causality behind critical experimental steps. By synthesizing established methodologies with the specific structural attributes of the target molecule, this whitepaper serves as a self-validating manual for generating reliable and reproducible solubility data, a cornerstone for successful formulation, screening, and preclinical development.

Introduction to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Chemical Structure and Physicochemical Rationale

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a derivative of adamantane, a rigid, polycyclic hydrocarbon with a unique cage-like structure resembling a diamondoid.[1] The parent adamantane is highly lipophilic and practically insoluble in water.[1][2] The biological and pharmaceutical potential of adamantane derivatives is often unlocked by introducing functional groups that modulate these properties.[3][4]

In the case of 3-(1-aminoethyl)adamantan-1-ol hydrochloride, the structure incorporates several key features designed to influence its solubility profile:

-

Adamantane Backbone: This bulky, nonpolar cage (C₁₀H₁₅) provides structural rigidity and high lipophilicity, which can enhance interaction with biological membranes.[3]

-

Hydroxyl (-OH) and Amino (-NH₂) Groups: The introduction of these polar, hydrogen-bonding groups is a common strategy to increase aqueous solubility compared to the parent hydrocarbon.[5]

-

Hydrochloride Salt (.HCl): The formation of a hydrochloride salt with the basic amino group is the most critical modification for enhancing aqueous solubility. The salt form allows the compound to readily dissociate in aqueous media into a protonated, cationic species and a chloride anion, which are more readily solvated by polar water molecules than the neutral free base.

Understanding this structural interplay is fundamental to designing meaningful solubility experiments and interpreting the resulting data.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a paramount physicochemical parameter in drug discovery and development.[6] Insufficient solubility can severely hamper a compound's progress by causing:

-

Unreliable Bioassay Results: Poorly soluble compounds may precipitate in in-vitro assay media, leading to inaccurate measurements of biological activity.[7]

-

Poor Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[8]

-

Formulation Challenges: Developing a stable and effective dosage form, whether oral or parenteral, is significantly more complex for compounds with low solubility.[9]

Therefore, a comprehensive understanding of a compound's solubility under various conditions (e.g., different pH levels, temperatures) is not merely a characterization step but a critical prerequisite for advancing a drug candidate.[10]

Theoretical Framework of Solubility

Equilibrium vs. Kinetic Solubility

Two distinct types of solubility are measured in pharmaceutical research, each providing different insights at different stages of development.[11]

-

Equilibrium (Thermodynamic) Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH, when the system has reached equilibrium between the dissolved and undissolved states.[12] It is considered the "gold standard" measurement and is typically determined using the shake-flask method.[9][13] This value is crucial for pre-formulation and understanding the compound's intrinsic properties.

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a solution that was initially prepared by dissolving the compound in an organic cosolvent (typically DMSO) and then diluting it into an aqueous buffer.[6][14] This high-throughput method is widely used in early drug discovery for screening large numbers of compounds.[7][11] Kinetic solubility values are often higher than equilibrium solubility because they start from a supersaturated state.

Key Factors Influencing Solubility

-

pH and pKa: As an amine hydrochloride, the solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride is highly dependent on pH. In acidic to neutral solutions, the amino group will be protonated (-NH₃⁺), leading to higher solubility. In basic conditions (pH > pKa), the compound will convert to its less soluble free base form. The lowest aqueous solubility is typically observed at pH levels more than 2 units above the pKa.[10]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[15][16] Characterizing the temperature dependence is important for manufacturing, storage, and understanding physiological behavior.

-

Solvent Composition: The compound's solubility will vary significantly in different solvents based on polarity. While the hydrochloride salt form promotes solubility in polar solvents like water and aqueous buffers, the adamantane core ensures solubility in various organic solvents.[2]

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining the solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is the definitive approach for measuring thermodynamic solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[17][18][19]

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires adding an excess of the solid compound and allowing sufficient time and agitation for the system to reach a true thermodynamic equilibrium.[20]

Materials and Equipment:

-

3-(1-Aminoethyl)adamantan-1-ol hydrochloride (solid powder)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system for quantification[21]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(1-aminoethyl)adamantan-1-ol hydrochloride to a vial. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated buffer (e.g., 2 mL) to the vial.

-

Incubation: Secure the vials in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[20][21] The equilibration time should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After incubation, allow the vials to rest to let undissolved solids settle. Separate the saturated solution from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm filter. Discard the initial few drops to avoid any adsorptive loss.

-

-

Quantification: Immediately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

-

Quality Control: Perform each experiment in at least triplicate to ensure reproducibility.[21] The solid residue at the end of the experiment can be analyzed (e.g., by DSC or XRD) to check for any polymorphic or phase transformations during the study.[20]

Protocol 2: High-Throughput Determination of Kinetic Solubility

This method is ideal for rapid assessment during early-stage research.[11]

Causality Behind the Method: This protocol assesses how readily a compound precipitates when its high-concentration organic solution is introduced into an aqueous environment. It mimics the situation in many high-throughput screening assays where compounds are added from DMSO stocks.[7]

Materials and Equipment:

-

3-(1-Aminoethyl)adamantan-1-ol hydrochloride